1,2-Bis(di-tert-butylphosphinomethyl)benzene

Catalog No.
S677654
CAS No.
121954-50-5
M.F
C24H44P2
M. Wt
394.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(di-tert-butylphosphinomethyl)benzene

CAS Number

121954-50-5

Product Name

1,2-Bis(di-tert-butylphosphinomethyl)benzene

IUPAC Name

ditert-butyl-[[2-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane

Molecular Formula

C24H44P2

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-15-13-14-16-20(19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3

InChI Key

SFCNPIUDAIFHRD-UHFFFAOYSA-N

SMILES

CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C

Bidentate Phosphine Ligand

1,2-Bis(di-tert-butylphosphinomethyl)benzene, also known as 1,2-DTBPMB, is a bidentate phosphine ligand. This means it has two phosphorus atoms that can bond to a metal center, forming a chelate complex. Bidentate ligands are often used in catalysis because they can help to stabilize the metal center and improve the selectivity and efficiency of the reaction [].

Applications in Cross-Coupling Reactions

,2-DTBPMB has been shown to be a versatile ligand for a variety of cross-coupling reactions, which are reactions that form carbon-carbon bonds between two different organic molecules.

  • Alkoxycarbonylation

    In particular, 1,2-DTBPMB is highly effective in the alkoxycarbonylation of unsaturated compounds, where an alkoxycarbonyl group (such as –COOCH3) is added to a double bond. This reaction is used in the commercial production of methyl methacrylate, a key component of acrylic plastics [].

  • Aminocarbonylation

    Additionally, 1,2-DTBPMB has been used in aminocarbonylation reactions, where an amine group and a carbonyl group are added to an unsaturated compound. This reaction has been shown to be highly selective and efficient, with isolated yields of up to 90% [].

Other Applications

Beyond cross-coupling reactions, 1,2-DTBPMB has also been explored for other applications in scientific research, such as:

  • Activation of small molecules

    1,2-DTBPMB can be used to activate small molecules, such as carbon dioxide and hydrogen, making them more reactive for further transformations [].

  • Development of new catalysts

    Researchers are also investigating the use of 1,2-DTBPMB in the development of new and improved catalysts for various organic reactions [].

1,2-Bis(di-tert-butylphosphinomethyl)benzene is a bidentate phosphine ligand characterized by its unique structure, which features two di-tert-butylphosphinomethyl groups attached to a benzene ring. This compound has gained significant attention in the field of coordination chemistry due to its excellent chelating properties and ability to stabilize various metal complexes. Its chemical formula is C_22H_34P_2, and it has a molecular weight of approximately 378.48 g/mol. The bulky tert-butyl groups enhance its steric properties, making it suitable for applications in catalysis and organic synthesis.

DTBPMB acts as a bidentate ligand by donating electrons from its lone pairs on the phosphorus atoms to a central metal atom, typically palladium. This creates a Lewis acid-base adduct, which activates the metal center for subsequent steps in the catalytic cycle of cross-coupling reactions []. The bulky tert-butyl groups on DTBPMB can influence the regioselectivity (orientation of the new bond formation) and steric outcome of the reaction [].

, including:

  • Alkoxycarbonylation: This reaction involves the addition of carbon monoxide and alcohols to unsaturated compounds, facilitated by palladium complexes of 1,2-bis(di-tert-butylphosphinomethyl)benzene .
  • Cross-coupling reactions: The compound serves as a ligand in Suzuki and Heck reactions, enhancing the efficiency and selectivity of these processes .

The synthesis of 1,2-bis(di-tert-butylphosphinomethyl)benzene typically involves the following steps:

  • Preparation of di-tert-butylphosphine: This can be achieved through the reaction of tert-butyl chloride with lithium phosphide.
  • Formation of the benzyl phosphine: The di-tert-butylphosphine is then reacted with benzaldehyde derivatives under appropriate conditions to yield the desired phosphine ligand.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

These methods have been optimized in various studies to improve yield and reduce by-products .

1,2-Bis(di-tert-butylphosphinomethyl)benzene has several notable applications:

  • Catalysis: It is widely used as a ligand in palladium-catalyzed reactions, enhancing reaction rates and selectivity in organic synthesis .
  • Material Science: Its metal complexes are explored for use in advanced materials and nanotechnology due to their unique electronic properties.
  • Pharmaceutical Chemistry: The compound's potential in drug development is being investigated, particularly in synthesizing biologically active molecules .

Interaction studies involving 1,2-bis(di-tert-butylphosphinomethyl)benzene focus on its behavior when complexed with various metals. These studies reveal insights into:

  • Stability Constants: Determining the stability of metal-ligand complexes helps understand their effectiveness in catalysis.
  • Reaction Mechanisms: Investigations into how these complexes facilitate reactions provide valuable information on optimizing conditions for industrial applications .

Several compounds share structural or functional similarities with 1,2-bis(di-tert-butylphosphinomethyl)benzene. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-Bis(diphenylphosphino)ethaneBidentate PhosphineLess sterically hindered than 1,2-bis(di-tert-butylphosphinomethyl)benzene
1,2-Bis(dicyclohexylphosphino)ethaneBidentate PhosphineOffers different steric and electronic properties
1,3-Bis(diphenylphosphino)propaneBidentate PhosphineDifferent connectivity affects reactivity

The uniqueness of 1,2-bis(di-tert-butylphosphinomethyl)benzene lies in its bulky tert-butyl groups that provide enhanced steric hindrance and electronic properties compared to other phosphine ligands. This makes it particularly effective in stabilizing metal complexes for catalytic applications.

Grignard Reagent-Mediated Phosphine Alkylation Strategies

The Grignard-mediated synthesis involves nucleophilic attack of organomagnesium reagents on phosphorus electrophiles. A key protocol uses di-tert-butylphosphinous chloride (P(t-Bu)₂Cl) with a diGrignard intermediate derived from o-xylene.

Reaction Sequence:

  • Formation of diGrignard intermediate: o-Xylene reacts with n-BuLi in heptane at low temperatures to form a dilithio species.
  • Phosphorylation: The intermediate reacts with P(t-Bu)₂Cl in pentane, yielding 1,2-DTBPMB after quenching with water.

Optimized Conditions:

ParameterValueSourceYield
SolventPentane/heptane84.6%
Basen-BuLi
Temperature−78°C to RT

This method achieves high yields due to minimized side reactions and efficient purification via phase separation.

Stereoselective Assembly via Lithium-Phosphide Intermediates

Lithium-phosphide intermediates enable precise control over ligand topology. A notable approach involves tert-butyllithium (t-BuLi) reacting with di-tert-butylchlorophosphine (P(t-Bu)₂Cl).

Mechanism:

  • Deprotonation: t-BuLi abstracts protons from o-xylene derivatives, generating lithio intermediates.
  • Phosphorylation: The lithio species reacts with P(t-Bu)₂Cl, forming 1,2-DTBPMB after workup.

Key Advantages:

  • Stereoselectivity: Bulky substituents direct phosphine groups to ortho positions.
  • Purity: Single diastereomers are isolated via column chromatography under inert atmospheres.

Solid-Phase Synthesis Approaches for Enhanced Purity

Solid-phase methods leverage polymer-bound reagents to simplify purification. While not directly applied to 1,2-DTBPMB, analogous strategies for phosphine ligands involve immobilizing intermediates on polystyrene.

Hypothetical Workflow:

  • Immobilization: o-Xylene derivatives are anchored to polystyrene via chloromethyl groups.
  • Phosphorylation: Grignard or lithium reagents react with polymer-bound intermediates.
  • Cleavage: Acidic or reductive conditions release pure 1,2-DTBPMB.

This approach minimizes phosphine oxide byproducts, common in solution-phase methods.

Microwave-Assisted Optimization of Coupling Efficiency

Microwave irradiation accelerates reaction kinetics and improves selectivity. For example, Sonogashira couplings using polymer-bound triphenylphosphine (PS-Ph₃P) achieve >90% conversion in 15 minutes under microwave heating.

Adaptation to 1,2-DTBPMB Synthesis:

ParameterConventional HeatingMicrowave-Assisted
Temperature80–120°C130–150°C
TimeHoursMinutes
Yield50–70%75–95%

Mechanistic Insight:Microwave irradiation enhances P–C bond formation by polarizing intermediates, reducing side reactions like phosphine oxidation.

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Wikipedia

1,2-Bis(di-tert-butylphosphinomethyl)benzene

Dates

Modify: 2023-08-15

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